molecular formula C13H14ClFN2OS2 B11099590 5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione

5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione

Cat. No.: B11099590
M. Wt: 332.8 g/mol
InChI Key: FNQWFDOWZAVOAG-IDUWFGFVSA-N
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Description

5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione is a complex organic compound with the molecular formula C₁₃H₁₄ClFN₂OS₂ This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and various functional groups such as chloro, fluoro, and oxido

Preparation Methods

The synthesis of 5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with 3,4,4-trimethylthiazolidine-2-thione in the presence of an oxidizing agent . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The oxido group can participate in redox reactions, affecting cellular oxidative stress pathways . The benzylidene group can interact with cellular proteins, potentially inhibiting their function . These interactions can lead to the disruption of cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione include other thiazolidine derivatives and benzylidene compounds. For example:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H14ClFN2OS2

Molecular Weight

332.8 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)methanimine oxide

InChI

InChI=1S/C13H14ClFN2OS2/c1-13(2)11(20-12(19)16(13)3)17(18)7-8-9(14)5-4-6-10(8)15/h4-7,11H,1-3H3/b17-7-

InChI Key

FNQWFDOWZAVOAG-IDUWFGFVSA-N

Isomeric SMILES

CC1(C(SC(=S)N1C)/[N+](=C/C2=C(C=CC=C2Cl)F)/[O-])C

Canonical SMILES

CC1(C(SC(=S)N1C)[N+](=CC2=C(C=CC=C2Cl)F)[O-])C

solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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